1-(2-(Dimethylamino)-5-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)-5-nitrophenyl)ethanone is an organic compound with a complex structure that includes a dimethylamino group, a nitrophenyl group, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone typically involves the nitration of 2-(dimethylamino)acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, to form carboxylic acids or other oxidized derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Reduction: 1-(2-(Dimethylamino)-5-aminophenyl)ethanone.
Oxidation: 1-(2-(Dimethylamino)-5-nitrophenyl)acetic acid.
Substitution: Products depend on the nucleophile used, such as 1-(2-(Dimethylamino)-5-halophenyl)ethanone.
Scientific Research Applications
1-(2-(Dimethylamino)-5-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar functional groups but different structural arrangement.
2-(Dimethylamino)ethoxyethanol: Another compound with a dimethylamino group and an ethoxy group, used in various industrial applications.
Uniqueness: 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone is unique due to the presence of both a nitro group and a dimethylamino group on the same aromatic ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133659-66-2 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-5-nitrophenyl]ethanone |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)9-6-8(12(14)15)4-5-10(9)11(2)3/h4-6H,1-3H3 |
InChI Key |
HAULHUKZHBBGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.